molecular formula C9H23N3 B074791 4-(Aminomethyl)octane-1,8-diamine CAS No. 1572-55-0

4-(Aminomethyl)octane-1,8-diamine

Cat. No. B074791
CAS RN: 1572-55-0
M. Wt: 173.3 g/mol
InChI Key: HMJBXEZHJUYJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)octane-1,8-diamine, also known as spermidine, is a polyamine that is found in all living cells. It is involved in various biological processes, including DNA synthesis, cell growth, and differentiation. Spermidine has been shown to have a wide range of beneficial effects on health and longevity, making it an important area of research.

Scientific Research Applications

  • Synthetic Precursor Applications : Diamines like 4-(Aminomethyl)octane-1,8-diamine are used as versatile intermediates in organic chemistry. Their ability to attach to organic and inorganic scaffolds is significant, especially when thiol units are incorporated within their backbone (Lee, Brodnick, Glish, & Kohn, 2005).

  • Solid-Phase Combinatorial Chemistry : These diamines can be attached by reductive amination to solid-supported backbones, enabling the synthesis of branched structures containing different amino acids or peptides. This process is pivotal for library synthesis in combinatorial chemistry (Virta, Leppänen, & Lönnberg, 2004).

  • Catalysis in Organic Synthesis : Diamines are involved in catalyzed reactions with activated alkynes, leading to the formation of various organic compounds like unsaturated alkenoic acid esters or heterocycles (Fan, Li, & Liang, 2006).

  • Formation of Metal Complexes : They are used in the formation of nickel(II) and copper(II) complexes with Schiff base ligands, indicating their utility in inorganic chemistry and material science (Chattopadhyay et al., 2006).

  • Synthesis of Nitrogen Heterocycles and Ligands : These diamines are intermediates for constructing nitrogen heterocycles and ligands for asymmetric catalysis, crucial in pharmaceutical and organic synthesis (Gualandi, Grilli, & Savoia, 2016).

  • Antiprotozoal Activities : Research on bicyclic amines derived from these diamines has shown significant activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in developing antiprotozoal drugs (Weis et al., 2008).

  • Molecular Interaction Studies : These diamines interact with sulfuric acid, showing potential in atmospheric chemistry and the study of molecular interactions (Elm, Jen, Kurtén, & Vehkamäki, 2016).

  • Material Science Applications : In the field of materials science, they are used to tailor the properties of cross-linked polyimide aerogels, affecting their moisture resistance, flexibility, and strength (Guo et al., 2012).

  • Supramolecular Chemistry : They contribute to the formation of supramolecular structures in various dimensions, which is crucial in the study of molecular self-assembly and crystal engineering (Zakaria, Ferguson, Lough, & Glidewell, 2002).

properties

CAS RN

1572-55-0

Product Name

4-(Aminomethyl)octane-1,8-diamine

Molecular Formula

C9H23N3

Molecular Weight

173.3 g/mol

IUPAC Name

4-(aminomethyl)octane-1,8-diamine

InChI

InChI=1S/C9H23N3/c10-6-2-1-4-9(8-12)5-3-7-11/h9H,1-8,10-12H2

InChI Key

HMJBXEZHJUYJQY-UHFFFAOYSA-N

SMILES

C(CCN)CC(CCCN)CN

Canonical SMILES

C(CCN)CC(CCCN)CN

Other CAS RN

1572-55-0

Pictograms

Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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